molecular formula C13H9F4N B7940464 2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine

2-Fluoro-4'-(trifluoromethyl)-4-biphenylamine

Cat. No.: B7940464
M. Wt: 255.21 g/mol
InChI Key: GSZDNLZWLBDIFN-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine is an organic compound that belongs to the class of fluorinated biphenylamines. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4’-position of the biphenylamine structure. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine typically involves the introduction of fluorine and trifluoromethyl groups into the biphenylamine structure. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinated precursor is reacted with an amine under basic conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of 2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Fluorinated biphenylamines are investigated for their potential use in pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4’-(trifluoromethyl)biphenyl: Lacks the amine group, which affects its reactivity and applications.

    4-Fluoro-4’-(trifluoromethyl)biphenylamine: The position of the fluorine atom is different, leading to variations in chemical properties and reactivity.

    2-Fluoro-4’-(trifluoromethyl)aniline: Contains a single aromatic ring, which influences its chemical behavior compared to the biphenyl structure.

Uniqueness

2-Fluoro-4’-(trifluoromethyl)-4-biphenylamine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the biphenylamine structure. This arrangement imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZDNLZWLBDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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